2-chloro-N-(2-ethylhexyl)pyrimidin-4-amine
Overview
Description
2-chloro-N-(2-ethylhexyl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-ethylhexyl)pyrimidin-4-amine typically involves the chlorination of pyrimidine derivatives followed by amination. One common method includes the reaction of 2-chloropyrimidine with 2-ethylhexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-ethylhexyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at position 2 can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-methoxy-N-(2-ethylhexyl)pyrimidin-4-amine.
Scientific Research Applications
2-chloro-N-(2-ethylhexyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent due to its ability to inhibit certain inflammatory mediators.
Agrochemicals: It is explored as a potential acaricide, showing activity against pests like Tetranychus urticae.
Biological Research: The compound is used in studies related to its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-ethylhexyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes involved in the inflammatory response, such as inducible nitric oxide synthase and tumor necrosis factor-α . In agrochemical applications, it may disrupt the normal functioning of pest organisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(trifluoromethyl)pyrimidine: Known for its anti-inflammatory properties.
5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-(2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine: Exhibits excellent acaricidal activity.
Uniqueness
2-chloro-N-(2-ethylhexyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylhexyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Properties
IUPAC Name |
2-chloro-N-(2-ethylhexyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3/c1-3-5-6-10(4-2)9-15-11-7-8-14-12(13)16-11/h7-8,10H,3-6,9H2,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBZNKADYNQLCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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